molecular formula C24H27N3O2S B2832934 4-ethoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897478-22-7

4-ethoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2832934
CAS No.: 897478-22-7
M. Wt: 421.56
InChI Key: USNRMOKLDKPYDH-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic molecule that features a combination of benzothiazole, piperazine, and tetrahydronaphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions

    Benzothiazole Derivative Synthesis: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 2-ethoxybenzo[d]thiazole.

    Piperazine Introduction: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable catalyst to form the piperazinyl-benzothiazole intermediate.

    Tetrahydronaphthalene Attachment: The final step involves the reaction of the piperazinyl-benzothiazole intermediate with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound 4-ethoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The ethoxy group on the benzothiazole ring can be oxidized to form a corresponding carboxylic acid derivative.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-ethoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its structural features suggest that it may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the tetrahydronaphthalene moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
  • (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
  • (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Uniqueness

The uniqueness of 4-ethoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole lies in its ethoxy group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s solubility, stability, and interaction with specific biological targets compared to its analogs.

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-2-29-20-8-5-9-21-22(20)25-24(30-21)27-14-12-26(13-15-27)23(28)19-11-10-17-6-3-4-7-18(17)16-19/h5,8-11,16H,2-4,6-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNRMOKLDKPYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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